

Technical Support Center: Barium-138 Mass Spectrometry

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Compound of Interest

Compound Name: Barium-138

Cat. No.: B078834

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Welcome to the technical support center for **Barium-138** (^{138}Ba) analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of matrix effects encountered during ^{138}Ba analysis by ICP-MS?

A1: Users typically encounter three main categories of matrix effects:

- **Isobaric Interferences:** These are direct spectral overlaps from isotopes of other elements that have the same mass-to-charge ratio (m/z) as ^{138}Ba . The most significant isobaric interferences on ^{138}Ba are from Lanthanum-138 (^{138}La) and Cerium-138 (^{138}Ce).^[1]
- **Polyatomic (or Molecular) Interferences:** These are spectral overlaps from molecular ions formed in the plasma from a combination of atoms from the argon plasma gas, sample matrix, and solvents.^{[2][3]} For m/z 138, these can be complex and matrix-dependent.
- **Non-Spectroscopic Interferences (Signal Suppression or Enhancement):** These effects are caused by the overall sample matrix, which can alter the physical and chemical processes within the plasma and mass spectrometer. High concentrations of easily ionized elements (like Na, K, Ca, Mg) or high total dissolved solids (TDS) can suppress the ^{138}Ba ion signal,

leading to inaccurate, lower readings.[4] Conversely, signal enhancement can also occur, for example, in the presence of organic carbon for certain analytes.[5]

Q2: My ^{138}Ba signal is unexpectedly low. What are the likely causes?

A2: Low signal intensity for ^{138}Ba , assuming the instrument is performing correctly, is often due to non-spectroscopic matrix effects, specifically signal suppression. This can be caused by:

- High concentrations of easily ionized elements in your sample matrix, such as sodium, potassium, calcium, and magnesium. These elements can alter the plasma's energy and suppress the ionization of Barium.[5]
- High Total Dissolved Solids (TDS): Samples with high TDS (typically above 0.2-0.5%) can lead to signal suppression and instability.[6] This is common in digested geological samples, brines, or wastewater.
- Viscosity and Surface Tension Mismatches: Differences in physical properties between your samples and calibration standards can affect nebulization efficiency, leading to a lower amount of sample reaching the plasma.

Q3: How can I identify if I have an isobaric interference from Lanthanum (La) or Cerium (Ce)?

A3: To identify potential isobaric interferences on ^{138}Ba , you should monitor other isotopes of the suspected interfering elements that are free from interference.

- Monitor ^{139}La : Lanthanum has another isotope at m/z 139. If you detect a significant signal at m/z 139, it is highly probable that ^{138}La is contributing to your signal at m/z 138.
- Monitor ^{140}Ce : Cerium's most abundant isotope is at m/z 140. A high signal for ^{140}Ce suggests that ^{138}Ce and ^{136}Ce could also be present and interfering with ^{138}Ba and ^{136}Ba respectively.[1]

Q4: What is a collision/reaction cell (CRC) and can it help with ^{138}Ba analysis?

A4: A collision/reaction cell is a device placed before the mass analyzer in an ICP-MS instrument designed to remove spectral interferences. It can be operated in two modes:

- **Collision Mode:** An inert gas like helium (He) is introduced into the cell. Polyatomic interferences, being larger than atomic ions of the same mass, will collide more frequently with the He gas and lose more kinetic energy. A voltage barrier (Kinetic Energy Discrimination or KED) then prevents these lower-energy interfering ions from proceeding to the mass analyzer.[7] This mode is effective for reducing many polyatomic interferences.
- **Reaction Mode:** A reactive gas, such as ammonia (NH₃), oxygen (O₂), or hydrogen (H₂), is used.[8] This gas selectively reacts with either the analyte or the interfering ions, changing their mass. For example, if an interfering ion reacts to form a new species with a different mass, the interference at m/z 138 is removed. This mode can be effective for both polyatomic and some isobaric interferences, provided the reaction chemistry is favorable.

Yes, a CRC can be highly effective for ¹³⁸Ba analysis, particularly for removing unknown or complex polyatomic interferences.

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference on ¹³⁸Ba from Lanthanum/Cerium

Symptom: You are analyzing geological samples (e.g., monazite, allanite) or other materials rich in Rare Earth Elements, and your ¹³⁸Ba results seem erroneously high. Monitoring ¹³⁹La and ¹⁴⁰Ce shows high signals.

Solution Workflow:

Caption: Troubleshooting workflow for isobaric interference on ¹³⁸Ba.

Issue 2: Poor Precision and Signal Drift in High-Matrix Samples

Symptom: When running a batch of samples with high salt concentrations (e.g., digested soils, seawater), the Relative Standard Deviation (%RSD) of your quality control standards is poor, and you observe a continuous drop in the ¹³⁸Ba signal over time.

Solution Workflow:

Caption: Troubleshooting guide for signal instability in high-matrix samples.

Quantitative Data Summary

Table 1: Mitigation of Isobaric Interferences on Barium Isotopes using Low-Power ("Cool") Plasma

This table summarizes the effectiveness of using a low-power ICP setting to reduce interferences from Lanthanum (La) and Cerium (Ce) on Barium (Ba) isotopes. The low-power plasma preferentially converts La^+ and Ce^+ ions to their oxide forms (LaO^+ , CeO^+), shifting their mass away from the Ba isotopes.

Parameter	Conventional Plasma (1.35 kW)	Low-Power Plasma (500 W)	Outcome of Low-Power Method
Analyte Sensitivity	High	~85% of conventional plasma sensitivity[1]	Minimal loss of Barium signal
Oxide Production (LaO^+/La^+)	Very Low	~2,000,000 times higher[1]	Efficient conversion of interfering ion
^{138}La Interference on ^{138}Ba	Significant	Contribution reduced to ~0.02%[1]	Interference becomes negligible
^{138}Ce Interference on ^{138}Ba	Significant	Contribution reduced to ~0.1%[1]	Interference becomes negligible

*In the presence of ~10,000 times higher concentrations of La and Ce compared to Ba.[1]

Table 2: General Strategies for Mitigating Non-Spectroscopic Matrix Effects on ^{138}Ba

This table outlines common strategies to counteract signal suppression or enhancement from complex sample matrices. Quantitative effects are highly dependent on the specific matrix and instrument, so general approaches are provided.

Mitigation Strategy	Principle	Typical Application	Considerations
Sample Dilution	Reduces the concentration of all matrix components, minimizing their influence on the plasma.	Samples with high Total Dissolved Solids (TDS > 0.5%), high salt or acid content.	Reduces analyte concentration, which may compromise detection limits for trace-level analysis.
Internal Standardization	An element not found in the sample is added to all solutions. It is affected by the matrix similarly to the analyte, allowing for signal ratioing to correct for suppression or drift.	Most analyses, especially those with variable matrices or long analytical runs.	The internal standard must have a similar mass and ionization potential to Barium and be free of interferences itself.
Matrix Matching	Calibration standards are prepared in a solution that mimics the matrix of the samples (e.g., same acid concentration, similar salt content).	Batches of samples with a consistent and well-characterized matrix.	Can be difficult and costly if the sample matrix is complex, unknown, or varies between samples.
Standard Addition	Known amounts of a Barium standard are spiked into aliquots of the sample itself. The instrument response is extrapolated back to determine the endogenous concentration.	Complex or unknown matrices where matrix matching is not feasible.	Time-consuming as it requires multiple preparations and analyses for each individual sample.

Experimental Protocols

Protocol 1: Mitigation of La and Ce Isobaric Interference using Low-Power ICP-MS

This protocol describes a method to effectively eliminate ^{138}La and ^{138}Ce interferences on ^{138}Ba by using "cool plasma" conditions.

1. Instrument Configuration:

- ICP-MS system capable of operating at low RF power.
- Standard sample introduction system (nebulizer, spray chamber).

2. ICP-MS Operating Parameters:

- RF Incident Power: Set to 500 W.[\[1\]](#)
- Plasma Gas (Ar) Flow Rate: Typically around 15 L/min (optimize for stability).
- Auxiliary Gas (Ar) Flow Rate: Typically around 0.8-1.0 L/min.
- Nebulizer Gas (Ar) Flow Rate: This is a critical parameter. Optimize to maximize the $^{138}\text{Ba}^+$ signal. A typical starting point for low-power operation is 0.75-0.80 L/min.[\[1\]](#) This is often lower than in conventional methods.
- Ion Lens Voltages: Tune for maximum $^{138}\text{Ba}^+$ signal intensity at the 500 W power setting.
- Detector Mode: Pulse counting or analog, depending on Ba concentration.

3. Analytical Procedure:

- Ignite the plasma and allow it to stabilize under conventional power (e.g., 1.35 kW).
- Reduce the RF power to 500 W and allow the plasma to re-stabilize for at least 15-20 minutes.
- Optimize the nebulizer gas flow and ion lens settings for maximum $^{138}\text{Ba}^+$ signal using a Barium tuning solution.

- During optimization, monitor the LaO^+/La^+ ratio (m/z 155/139) or CeO^+/Ce^+ ratio (m/z 156/140) using a solution containing La or Ce. The goal is to maximize this ratio while maintaining good ^{138}Ba sensitivity.
- Aspirate a blank solution to establish the background at m/z 138 and other monitored masses.
- Analyze calibration standards and samples under the optimized low-power conditions.
- Verification: Monitor ^{139}La and ^{140}Ce . Their signals should be very low, while signals for LaO^+ (m/z 155) and CeO^+ (m/z 156) should be high, confirming the successful conversion of the interfering ions to their oxides.

Protocol 2: Quantitation of ^{138}Ba in a Complex Matrix using the Standard Addition Method

This protocol describes the method of standard additions for accurately quantifying Barium in a sample with a complex or unknown matrix (e.g., digested soil).

1. Sample and Standard Preparation:

- Digest the soil sample using an appropriate method (e.g., microwave-assisted acid digestion) and bring it to a known final volume (V_{final}). This is your "Unknown Sample Stock".
- Prepare a Barium standard stock solution of known concentration (e.g., 1000 mg/L). From this, prepare an intermediate spiking standard at a concentration estimated to be 50-100 times the expected concentration in your Unknown Sample Stock.
- Label at least four identical volumetric flasks (e.g., 25 mL).

2. Spiking Procedure:

- To each of the four volumetric flasks, add an identical, precise volume of the Unknown Sample Stock (e.g., 5.0 mL).
- Create a series of "spikes":

- Flask 1 (Zero Spike): Add 0 mL of the spiking standard.
- Flask 2: Add a small volume of the spiking standard (e.g., 50 μ L). The resulting concentration should be roughly 1.5x the original.
- Flask 3: Add a larger volume of the spiking standard (e.g., 100 μ L). The resulting concentration should be roughly 2x the original.
- Flask 4: Add an even larger volume (e.g., 200 μ L) for a concentration of roughly 3x the original.
- If using an internal standard, add the same amount to each flask.
- Dilute all flasks to the final volume (25 mL) with 1-2% nitric acid and mix thoroughly.

3. Analysis and Calculation:

- Analyze the four prepared solutions by ICP-MS, measuring the signal intensity for ^{138}Ba .
- Create a plot with the "Concentration of Added Ba" on the x-axis and the "Measured ^{138}Ba Intensity" on the y-axis.
- Perform a linear regression on the data points. The plot should yield a straight line.
- Extrapolate the line back to the x-axis (where $y=0$). The absolute value of the x-intercept is the concentration of Barium in the "Zero Spike" flask.
- Calculate the original concentration in your Unknown Sample Stock by accounting for the initial dilution (e.g., if you used 5 mL in a 25 mL flask, multiply the x-intercept value by 5). Finally, factor in the dilution from the initial sample digestion to get the concentration in the solid sample.

Workflow Diagram for Standard Addition:

Caption: Experimental workflow for the standard addition method.

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